molecular formula C12H17Cl2NO B1424676 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride CAS No. 1220029-14-0

3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride

Cat. No.: B1424676
CAS No.: 1220029-14-0
M. Wt: 262.17 g/mol
InChI Key: XSQAZFYTKCRIEH-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride is a piperidine derivative featuring a chlorinated and methyl-substituted phenoxy group at the 3-position of the piperidine ring. Piperidine hydrochlorides are often explored for their pharmacokinetic properties, including solubility and blood-brain barrier penetration .

Properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQAZFYTKCRIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with piperidine in the presence of a suitable catalyst. The reaction conditions may vary, but it generally requires heating under reflux to ensure the completion of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance pharmacological properties.

Biological Research

Research indicates that 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in:

  • Antidepressant Activity : Similar compounds have shown efficacy in animal models for mood regulation.
  • Analgesic Properties : Preliminary studies suggest potential pain-relieving effects.
  • Neuroprotective Effects : There are indications that it may protect neurons from degeneration, which is crucial for conditions like Alzheimer's disease.

Agricultural Chemistry

The compound is being explored for its potential use in agrochemicals, particularly as a herbicide or pesticide due to its ability to inhibit specific biological pathways in plants.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of piperidine derivatives, including this compound. Results indicated that the compound significantly reduced depressive behaviors in rodent models, potentially through serotonin reuptake inhibition.

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2020) demonstrated that this compound could protect dopaminergic neurons from oxidative stress in vitro. The study suggested that it might be a candidate for further development as a treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The activity and properties of piperidine hydrochlorides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Phenoxy Group Piperidine Position Molecular Formula Molecular Weight Key Features
3-(4-Chloro-3-methylphenoxy)piperidine HCl 4-Cl, 3-CH3 3 C12H15ClNO•HCl (inferred) ~287.2 (calc.) Chloro-methylphenoxy group; likely moderate lipophilicity
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine HCl 4-Cl, 3-C2H5 4 C14H19ClNO2•HCl 324.3 Ethyl substituent increases steric bulk and lipophilicity
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl 4-Cl, 2-(CH3)2CH 3 C14H19ClNO•HCl 308.8 Isopropyl group enhances steric hindrance
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy 4 C18H21NO•HCl 303.8 Bulky diphenyl group reduces solubility; CNS-targeting potential
3-[(4-Fluorophenyl)carbonyl]piperidine HCl 4-F, carbonyl (C=O) 3 C12H13FNO•HCl 257.7 Carbonyl group increases polarity and hydrogen-bonding capacity
BF 2649 (Histamine H1 inverse agonist) 4-Cl, propoxy chain 1 C17H26ClNO•HCl·½H2O 341.3 Extended alkyl chain improves brain penetrance; EC50 = 1.5 nM
Key Observations:
  • Substituent Position: The position of chloro and alkyl groups on the phenoxy ring (e.g., 3-methyl vs. 2-isopropyl in ) significantly alters steric interactions and binding affinity to biological targets .
  • Functional Groups : The carbonyl group in 3-[(4-fluorophenyl)carbonyl]piperidine HCl () introduces polarity, which may limit blood-brain barrier penetration compared to ether-linked analogs .

Pharmacological and Toxicological Profiles

While pharmacological data for the target compound are unavailable, analogs like BF 2649 () demonstrate receptor-specific activity (e.g., H1 receptor antagonism with EC50 = 1.5 nM). Conversely, 4-(Diphenylmethoxy)piperidine HCl () is flagged for acute toxicity, highlighting the importance of substituent choice in safety profiles .

Environmental and Regulatory Considerations

Environmental data for these compounds are sparse. Piperidine derivatives with halogenated substituents (e.g., chloro, fluoro) may require stringent handling due to persistence in ecosystems.

Biological Activity

3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chloro-3-methylphenoxy group, which contributes to its unique chemical properties. Its molecular formula is C13_{13}H16_{16}ClN1_{1}O1_{1}, and it has a molecular weight of approximately 241.73 g/mol. The presence of the chloro and methyl groups is believed to enhance its interaction with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes. For example, studies suggest that the compound may act as an inhibitor or activator of certain enzymes, affecting signaling pathways critical for cell proliferation and survival .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial and antifungal properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Anticancer Activity

A series of related compounds have been evaluated for their anticancer properties, particularly those structurally similar to this compound. For instance, the compound has been tested against hematological cancer cell lines, demonstrating cytotoxic effects by promoting apoptosis through the upregulation of genes such as p53 and Bax . Molecular docking studies further confirm its binding affinity to cancer-related protein targets .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Studies : In a study evaluating piperidine derivatives, compounds similar to this compound were shown to inhibit cell growth in leukemia and myeloma cell lines. The most active compounds reduced cell viability significantly while increasing apoptosis-related gene expression .
  • Toxicological Assessments : Toxicity studies involving p-chloro-m-cresol (a related compound) indicated potential subchronic toxicity at high doses in animal models. These findings highlight the need for careful evaluation of safety profiles in therapeutic applications .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialPositive (various strains)
AnticancerCytotoxic effects in leukemia/myeloma
Apoptosis InductionUpregulation of p53 and Bax
ToxicitySubchronic effects noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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